molecular formula C22H19NO4S B2756634 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate CAS No. 610760-20-8

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate

Cat. No.: B2756634
CAS No.: 610760-20-8
M. Wt: 393.46
InChI Key: LIWSWZDEJLVFBA-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate is a synthetic small molecule characterized by a chromenone (4-oxo-4H-chromen) core substituted at position 3 with a benzothiazole moiety, a methyl group at position 8, and a pivalate (tert-butyl acetate) ester at position 6. This compound is structurally related to bioactive molecules, such as kinase inhibitors or antimicrobial agents, though specific applications remain speculative without experimental data .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-12-16(27-21(25)22(2,3)4)10-9-13-18(24)14(11-26-19(12)13)20-23-15-7-5-6-8-17(15)28-20/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWSWZDEJLVFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole intermediate. This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

Next, the chromenone core is synthesized, often starting from a substituted salicylaldehyde and an appropriate acetophenone derivative through a Claisen-Schmidt condensation followed by cyclization. The final step involves esterification of the chromenone derivative with pivalic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]thiazole and chromenone moieties can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the chromenone carbonyl group can be achieved using hydride donors such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinones, while reduction can produce alcohols

Scientific Research Applications

Anticancer Properties

The benzo[d]thiazole and chromenone components of this compound are known for their bioactivity against cancer cells. Research indicates that derivatives of these structures can inhibit various enzymes and pathways involved in cancer cell proliferation. For example, compounds incorporating thiazole rings have shown promising results in inhibiting cancer cell lines, suggesting that 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate could serve as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

Studies have highlighted the potential antimicrobial properties of thiazole derivatives. The compound's structure may enhance its effectiveness against a range of pathogens, including bacteria and fungi. For instance, thiazole-bearing molecules have been evaluated for their activity against multidrug-resistant strains of Candida species, demonstrating significant antifungal properties .

Acetylcholinesterase Inhibition

Recent research has focused on the ability of compounds similar to 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds that incorporate thiazole and chromenone moieties have shown promising AChE inhibitory activity, indicating potential therapeutic applications for neurodegenerative diseases .

Synthetic Routes

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate typically involves multi-step organic reactions. The initial steps often include the preparation of the benzo[d]thiazole intermediate through cyclization reactions followed by the synthesis of the chromenone core via Claisen-Schmidt condensation methods. The final product is obtained through esterification with pivalic acid .

Building Block for Complex Molecules

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel materials with specific properties tailored for various applications in pharmaceuticals and materials science .

Pharmaceutical Development

In the pharmaceutical industry, 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate is being investigated for its potential use in developing new drugs targeting various diseases, including cancer and infectious diseases. Its structural characteristics may lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects compared to existing treatments .

Agrochemicals

Beyond medicinal uses, this compound may find applications in the development of agrochemicals. Its biological activity could be harnessed to create effective pesticides or herbicides that target specific plant pathogens or pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, disrupting replication and transcription processes, while the chromenone structure can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication. These interactions lead to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the ester group at position 7. Key derivatives include:

Compound Name Ester Group Molecular Weight (g/mol) Predicted logP Key Features
Target Compound (Pivalate) Pivalate (tert-butyl) ~439.5 ~4.2 High lipophilicity, metabolic stability
3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate Acetate (methyl) ~367.4 ~2.8 Higher solubility, faster hydrolysis
3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate 2-Methylbenzoate ~445.5 ~4.5 Aromaticity, steric hindrance

Key Observations :

  • Lipophilicity : The pivalate and 2-methylbenzoate esters exhibit higher logP values than the acetate, suggesting greater membrane permeability but poorer aqueous solubility.
  • Steric Effects : The 2-methylbenzoate’s aromatic substituent may enable π-π interactions with biological targets, albeit with increased steric hindrance .

Structural and Functional Implications

  • Benzothiazole Role : All analogs retain the benzothiazole moiety, which may interact with enzymes or receptors via hydrogen bonding or hydrophobic interactions.
  • Ester Modifications: Acetate: Rapid hydrolysis could release the parent chromenol, altering bioavailability . 2-Methylbenzoate: The methyl group on the aromatic ring could modulate electronic effects, affecting binding affinity .

Recommendations :

  • Conduct enzymatic assays to compare inhibition potency across analogs.
  • Evaluate pharmacokinetic properties (e.g., hydrolysis rates, logP) experimentally.
  • Explore toxicity profiles, especially for pivalate-derived metabolites.

Biological Activity

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate is a complex organic compound that combines elements of benzothiazole and chromenone structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases, including cancer and neurodegenerative disorders.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step reactions involving the preparation of the benzothiazole moiety, followed by the synthesis of the chromenone structure, and finally esterification with pivalic acid. The synthetic routes typically involve:

  • Benzothiazole Synthesis : Achieved through the condensation of o-aminothiophenol with carboxylic acids under acidic conditions.
  • Chromenone Synthesis : Obtained via Pechmann condensation, which involves the reaction of phenols with β-ketoesters in acidic environments.
  • Esterification : The final step involves reacting the chromenone with pivalic acid to form the desired ester.

Biological Activity

The biological activity of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Properties

Research indicates that compounds containing benzothiazole and chromenone moieties exhibit significant anticancer activity. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds similar to 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate have demonstrated antimicrobial properties against a range of pathogens. In vitro assays have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Acetylcholinesterase Inhibition

The compound's structural similarity to other acetylcholinesterase inhibitors suggests it may also possess neuroprotective properties. In silico studies have indicated promising binding interactions with acetylcholinesterase, which could be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

StudyFindings
Study 1 A series of coumarin derivatives were synthesized, showing strong AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating potential for Alzheimer's treatment .
Study 2 Crystal structure analysis revealed that similar compounds exhibit a planar conformation conducive to interaction with biological targets, enhancing their efficacy as drug candidates .
Study 3 Evaluation of antimicrobial activity demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, supporting further development as antimicrobial agents.

The biological effects of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate are likely mediated through:

  • Enzyme Inhibition : Binding to active sites on enzymes such as acetylcholinesterase.
  • Reactive Oxygen Species (ROS) Modulation : Exhibiting antioxidant properties that may protect cells from oxidative stress.
  • Gene Expression Alteration : Influencing pathways related to apoptosis and cell survival.

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